3-(4-Methoxybenzoyl)thiophene
Overview
Description
3-(4-Methoxybenzoyl)thiophene is a chemical compound that belongs to the family of organic compounds called thiophenes. It has a CAS Number of 5064-00-6 and a linear formula of C12H10O2S . The IUPAC name for this compound is (4-methoxyphenyl)(3-thienyl)methanone .
Synthesis Analysis
The synthesis of thiophenes, including 3-(4-Methoxybenzoyl)thiophene, involves various methods. One method involves the use of a bis(alkoxo)palladium complex for efficient phosphine-free direct C-H arylation of thiophenes . Another method involves a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K . These methods can couple aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 3-(4-Methoxybenzoyl)thiophene consists of a thiophene ring attached to a methoxybenzoyl group . The molecular weight of this compound is 218.28 .Chemical Reactions Analysis
Thiophenes, including 3-(4-Methoxybenzoyl)thiophene, can undergo various types of reactions. These include electrophilic, nucleophilic, and radical substitutions . The exact reactions that 3-(4-Methoxybenzoyl)thiophene can undergo are not specified in the available data.Scientific Research Applications
Structural Analyses and Crystallography
X-ray Structures of Methoxybenzo[b]thiophenes The crystal and molecular structures of methoxybenzo[b]thiophenes, including 3-(4-Methoxybenzoyl)thiophene, have been determined using three-dimensional, single-crystal X-ray diffractometry. The study highlights the influence of the positioning of dimethoxy groups and the presence of a hydroxyl group on the molecular structure. The crystal lattice is held together by van der Waals forces and hydrogen bonding in specific compounds. This research provides detailed insights into the bond distances, angles, and torsion angles of these compounds (Mullica et al., 1996).
Characterization and Structural Analyses of Methoxybenzo[b]thiophenes Further characterization of methoxybenzo[b]thiophenes, specifically focusing on trimethoxy and triethoxy variants, was performed using single-crystal X-ray diffractometry. The study elaborates on the differences in the orientation of the methoxy and ethoxy groups and their effects on the crystal structures. It provides a comprehensive tabulation of bond distances, angles, and torsion angles (Mullica et al., 1998).
Pharmacophore Development and Anticancer Research
Synthesis and Biological Evaluation of Benzo[b]thiophene Derivatives as Anticancer Agents A study developed a new series of 2-aryl-3-anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents. The benzo[b]thiophene scaffold is recognized as a pivotal pharmacophore for anticancer agents. The research delved into the structure-activity relationship by modifying the aryl group at the 2-position and found that certain compounds exhibited significant antiproliferative activity, especially against specific colon carcinoma cells (Romagnoli et al., 2021).
Material Science and Heterocyclic Chemistry
Electrophilic Substitution in Benzo[b]thiophene Derivatives Research on electrophilic substitution reactions in benzo[b]thiophene derivatives, including 4-methoxybenzo[b]thiophene, has provided insights into reaction mechanisms and product structures. These studies are crucial for understanding the chemical behavior of these compounds in various organic synthesis processes and their potential applications in material science and heterocyclic chemistry (Campaigne et al., 1971).
Plant Growth and Agriculture
Benzo[b]thiophene Derivatives as Plant Growth Regulators Some benzo[b]thiophene derivatives, such as 4-methoxybenzo[b]thiophenyl-3-acetic acid, have been synthesized and demonstrated notable plant growth enhancement. This line of research has potential implications for agriculture and plant biology, offering insights into the development of new growth regulators and pesticides (Schuetz & Titus, 1967).
Safety And Hazards
When handling 3-(4-Methoxybenzoyl)thiophene, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
(4-methoxyphenyl)-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAFKJLSLUZFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562445 | |
Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)thiophene | |
CAS RN |
5064-00-6 | |
Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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